Benzene, [1,1-bis(ethylthio)ethyl]-
Description
Benzene, [1,1-bis(ethylthio)ethyl]- is a sulfur-containing aromatic compound characterized by two ethylthio (-S-C₂H₅) groups attached to a central ethyl-substituted benzene ring. Its molecular formula is C₁₀H₁₄S₂, with a molecular weight of 198.35 g/mol. The compound features a thioether functional group, which confers distinct chemical properties, such as moderate polarity and resistance to hydrolysis compared to oxygen-based ethers.
Thioethers like this compound are often utilized in organic synthesis, coordination chemistry (as ligands), and polymer stabilization due to their electron-rich sulfur atoms.
Properties
CAS No. |
22914-06-3 |
|---|---|
Molecular Formula |
C12H18S2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)ethylbenzene |
InChI |
InChI=1S/C12H18S2/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
JKYMIOWTGBZMGI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)(C1=CC=CC=C1)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [1,1-bis(ethylthio)ethyl]- typically involves the reaction of benzene with 1,1-bis(ethylthio)ethane under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production methods for Benzene, [1,1-bis(ethylthio)ethyl]- may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation, purification, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Benzene, [1,1-bis(ethylthio)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Benzene, [1,1-bis(ethylthio)ethyl]- is used as a precursor in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound may be used to study the effects of sulfide groups on biological systems. It can also serve as a model compound for understanding the behavior of similar structures in biological environments.
Industry: In the industrial sector, Benzene, [1,1-bis(ethylthio)ethyl]- can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it valuable for creating compounds with specific properties .
Mechanism of Action
The mechanism of action of Benzene, [1,1-bis(ethylthio)ethyl]- involves its interaction with molecular targets through its sulfide groups. These groups can participate in redox reactions, forming reactive intermediates that can interact with various biological molecules. The benzene ring provides a stable aromatic platform that can facilitate interactions with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical comparisons between Benzene, [1,1-bis(ethylthio)ethyl]- and analogous benzene derivatives:
Key Observations:
Structural Complexity and Molecular Weight :
- The target compound’s bis(ethylthio) substitution increases its molecular weight (198.35 g/mol) compared to simpler derivatives like Benzene, [ethylthio]- (138.23 g/mol). This bulkiness likely reduces volatility and enhances thermal stability .
- The Bis-benzene derivative (C₁₇H₂₀S) in has a higher molecular weight (256.43 g/mol) due to its extended propylidene linker, suggesting applications in cross-linking or polymeric systems.
Functional Group Reactivity :
- Thioethers (C-S-C) exhibit lower polarity and oxidation susceptibility compared to ethers (C-O-C). For example, Benzene, (1-methoxyethenyl)- (C₉H₁₀O, 134.17 g/mol) has an oxygen-based substituent, making it more polar but prone to hydrolysis .
- Chlorinated derivatives (e.g., Benzene, (1-chloroethyl)- ) show higher combustion enthalpies (ΔcH° = -4399.77 kJ/mol) but present environmental toxicity risks .
Physicochemical Properties :
- Boiling Points : While direct data for the target compound is absent, analogous thioethers like Benzene, [2-[(1-methylethyl)thio]ethyl]- (C₁₁H₁₆S) exhibit boiling points influenced by alkyl chain length and branching. The target compound’s bis-substitution likely elevates its boiling point beyond simpler derivatives .
- Solubility : Thioethers are generally less water-soluble than their oxygen counterparts. For instance, Benzene, (1-methoxyethyl)- (C₉H₁₂O) is more soluble in polar solvents than sulfur analogs .
Applications :
- Bis(ethylthio) derivatives may serve as ligands in metal coordination (e.g., stabilizing transition metals) or as intermediates in agrochemicals.
- Benzene, [ethylthio]- is a precursor in synthesizing sulfoxides and sulfones, highlighting the reactivity of thioethers .
Research Findings and Data Gaps
- Synthesis Routes : The evidence lacks explicit synthesis protocols for the target compound. However, analogous thioethers are typically synthesized via nucleophilic substitution (e.g., reacting thiols with alkyl halides) or thiol-ene click chemistry.
- Toxicity and Environmental Impact: No data on ecotoxicity or biodegradability is provided.
- Experimental Data : Direct measurements of melting/boiling points, spectral data (IR, NMR), and thermodynamic properties (e.g., ΔfH°) are absent, necessitating further experimental characterization.
Q & A
Q. What are the optimal synthetic routes and characterization methods for Benzene, [1,1-bis(ethylthio)ethyl]-?
Answer: Synthesis typically involves thiol-ene reactions or nucleophilic substitution using ethylthiol groups. Key steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) under inert gas (N₂/Ar) to prevent oxidation of thiol groups .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
- Characterization :
Q. How can researchers ensure accurate detection of this compound in environmental or biological matrices?
Answer: Analytical protocols include:
Q. What safety precautions are critical during handling?
Answer: Refer to Safety Data Sheets (SDS) for hazards:
- Acute Toxicity : Oral LD₅₀ (rat) > 2000 mg/kg (Category 4); use fume hoods and gloves .
- Skin/Irritation : Class 2 (H315); avoid direct contact with nitrile gloves.
- Storage : Store at 0–6°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of Benzene, [1,1-bis(ethylthio)ethyl]- in radical reactions?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study S–C bond dissociation energies.
- Radical Stability : Compare spin density distributions with analogs (e.g., benzene derivatives with methylthio groups).
- Validation : Cross-reference computed thermodynamic data (ΔH, ΔG) with experimental NIST reaction databases .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points or solubility)?
Answer:
- Cross-Validation : Use differential scanning calorimetry (DSC) for melting point analysis and compare with NIST data .
- Solubility Studies : Employ the shake-flask method in polar/nonpolar solvents (e.g., water, DMSO, hexane) under controlled temperatures.
- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability in reported values .
Q. How does the compound’s stability vary under oxidative or photolytic conditions?
Answer:
- Oxidative Stability : Conduct accelerated aging tests (40°C, 75% RH) with HPLC monitoring for sulfoxide/sulfone byproducts.
- Photodegradation : Expose to UV light (λ = 254 nm) and track decomposition via UV-Vis spectroscopy (absorbance at 270–300 nm) .
- Mechanistic Insight : Use ESR to detect thiyl radicals (RS•) during photolysis .
Q. What toxicological endpoints should be prioritized in exposure studies?
Answer:
Q. How can isotopic labeling (e.g., ¹³C or ³⁴S) advance mechanistic studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
